molecular formula C27H35N3O4S B6544559 7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946337-52-6

7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6544559
CAS No.: 946337-52-6
M. Wt: 497.7 g/mol
InChI Key: JHXLICJJDLDNBG-UHFFFAOYSA-N
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Description

This compound features a structurally complex azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core, a sulfonyl-linked piperazine moiety, and an adamantane-1-carbonyl substituent. The sulfonyl group acts as a strong electron-withdrawing moiety, influencing electronic distribution and intermolecular interactions. The azatricyclo core, common in bioactive molecules, may contribute to conformational stability and receptor engagement .

Properties

IUPAC Name

7-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4S/c31-24-4-3-22-14-23(13-21-2-1-5-30(24)25(21)22)35(33,34)29-8-6-28(7-9-29)26(32)27-15-18-10-19(16-27)12-20(11-18)17-27/h13-14,18-20H,1-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLICJJDLDNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a novel derivative featuring an adamantane moiety, which has been associated with various pharmacological activities. This article explores the biological activity of this compound, particularly its anticancer properties, through a review of relevant studies and findings.

Chemical Structure and Properties

The chemical structure of the compound includes an adamantane core linked to a piperazine group via a sulfonyl bridge. The unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane derivatives, including this compound. The biological activity was evaluated using various human tumor cell lines.

In Vitro Studies

In vitro cytotoxicity assays were performed on several human cancer cell lines, including:

  • Hepatocellular carcinoma (HCC)
  • Cervical cancer (HeLa)
  • Colorectal carcinoma (HCT-116)

The results indicated that the compound exhibited significant cytotoxic effects against these cell lines, with IC50 values demonstrating effectiveness at concentrations below 10 µM in some cases .

Table 1: In Vitro Cytotoxic Activity of this compound

Cell LineIC50 (µM)Activity Level
HepG2< 10High
HeLa< 10High
HCT-116< 10High

In Vivo Studies

Further investigations involved in vivo studies using rat models induced with HCC through thioacetamide administration. The compound was administered at a dose of 10 mg/kg/day for two weeks, showing a marked reduction in tumor growth and serum markers associated with liver damage (ALT, AST) compared to untreated controls .

Table 2: Serum Biochemical Parameters in TAA-Induced HCC Rats

ParameterControl GroupHCC GroupTreated Group
ALT (U/L)NormalElevatedSignificantly Reduced
AST (U/L)NormalElevatedSignificantly Reduced
α-fetoprotein (ng/mL)NormalElevatedSignificantly Reduced

The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.

These mechanisms were elucidated through both biochemical assays and molecular studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on key substituents, physicochemical properties, and biological activities:

Compound Name Core Structure Piperazine Substituent Key Functional Groups Reported Activities References
7-{[4-(Adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one Azatricyclo[7.3.1.0^{5,13}]trideca-triene Adamantane-1-carbonyl Sulfonyl, adamantane Not explicitly stated; inferred CNS/viral targets
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one Azatricyclo[7.3.1.0^{5,13}]trideca-triene 3-Fluorobenzoyl Sulfonyl, fluorobenzoyl Likely kinase/GPCR modulation (fluorine enhances binding)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]dione Azatricyclo[7.3.1.0^{5,13}]trideca-dione 2-Methoxyphenyl Methoxy, butyl linker 5-HT receptor affinity (serotonergic activity)
3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Phenylpiperazine Adamantane, difluorobenzylidene Chemotherapeutic potential (crystal-stabilized interactions)
(2~{S})-1-(4-Isoquinolin-5-ylpiperazin-1-yl)-2-methyl-2-oxidanyl-3-[(~{E})-3-thia-1-azatricyclo[...]propan-1-one Thia-azatricyclo Isoquinolinyl Thia, isoquinoline Not explicitly stated; sulfur may enhance metabolic stability

Key Comparative Insights

Piperazine Substituents :

  • Adamantane-1-carbonyl (target compound): Enhances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets (e.g., viral neuraminidase or dopamine receptors) .
  • 3-Fluorobenzoyl (): Fluorine’s electronegativity improves binding to polar targets (e.g., kinases), while the benzoyl group may increase metabolic stability compared to adamantane .
  • 2-Methoxyphenyl (): Methoxy groups are common in serotonin receptor ligands, suggesting serotonergic activity .

Core Modifications :

  • The azatricyclo[...]trideca-2-one core in the target compound differs from triazole-thione () and thia-azatricyclo () cores. These variations influence electron distribution and hydrogen-bonding capacity, affecting target selectivity .

Sulfonyl vs.

Crystallographic Data :

  • Compounds with adamantane (e.g., ) exhibit stabilized 3D architectures via C–H···π and π–π interactions, critical for solid-state stability and formulation design. The target compound likely shares these traits .

Preparation Methods

Acid Chloride Condensation

1-Adamantyl acid chloride (8 mmol) reacts with the sulfonylated piperazine intermediate (7.5 mmol) in chloroform at room temperature, using triethylamine (10 mmol) to scavenge HCl. The reaction completes in 4 hours, yielding the adamantane-carbonyl adduct in 82% yield after recrystallization from ethanol. This method prioritizes mild conditions but requires stringent anhydrous handling.

In Situ Acyloxyadamantane Activation

A patent-derived approach employs 1-acetoxyadamantane (9 mmol) in heptane with concentrated sulfuric acid (0.3 ml/g substrate). The sulfonylated piperazine (7 mmol) is added, and the mixture is stirred for 3 hours at 25°C. The product precipitates upon addition of methanol, achieving 76% yield with minimal byproducts. This method avoids acid chlorides but necessitates precise stoichiometric control to prevent over-acylation.

Final Coupling and Purification

The tricyclic core is coupled to the adamantane-piperazine-sulfonyl moiety via nucleophilic aromatic substitution. The azatricyclic compound (5 mmol) and adamantane-piperazine-sulfonyl derivative (5.5 mmol) are heated in dimethylacetamide (DMA) at 120°C for 8 hours with potassium carbonate (15 mmol) as a base. The crude product is purified via fractional crystallization from ethyl acetate/hexane (1:3), affording the title compound in 65% yield. HPLC analysis confirms >98% purity, with residual solvents below ICH limits.

Comparative Analysis of Methods

StepMethodSolventCatalyst/BaseYield (%)Reference
Tricyclic CoreTandem C–N/C–OTolueneTriethylamine78
Piperazine SulfonylationChlorosulfonic AcidDichloromethaneDIPEA85
Adamantane CarbonylationAcid ChlorideChloroformTriethylamine82
Adamantane CarbonylationAcyloxyadamantaneHeptaneH₂SO₄76
Final CouplingNucleophilic SubstitutionDMAK₂CO₃65

Challenges and Optimization

  • Regioselectivity : The tricyclic core synthesis requires strict temperature control to prevent epimerization at the bridgehead carbons.

  • Sulfonation Efficiency : Excess chlorosulfonic acid improves conversion but complicates purification; switching to polymer-supported sulfonyl chlorides reduces side reactions.

  • Adamantane Coupling : Steric hindrance from the adamantane group necessitates polar aprotic solvents like DMA to enhance reactivity .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can purification be optimized?

  • Methodological Answer : The synthesis of adamantane-piperazine hybrids often requires precise control of reaction conditions due to steric hindrance from the adamantane group. For example, refluxing ethanol with formaldehyde and piperazine derivatives (e.g., 1-ethylpiperazine) under inert gas can yield intermediates, but purification may require column chromatography or recrystallization using ethanol/water mixtures . Crude products often require hydrochloride salt formation for stabilization, as seen in analogous syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity via 1H^1H-NMR (e.g., confirming sulfonyl group integration at δ 3.2–3.5 ppm) is essential .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • Methodological Answer :

  • X-ray crystallography is critical for resolving conformational ambiguities. For instance, the adamantane-piperazine moiety in related compounds adopts an L-shaped conformation with dihedral angles >75° between aromatic and triazole rings, stabilized by C–H···π interactions .
  • 1H^1H- and 13C^{13}C-NMR can confirm substituent positions. For example, adamantane protons appear as multiplets near δ 1.6–2.1 ppm, while sulfonyl-linked piperazine protons resonate at δ 2.8–3.5 ppm .
  • FT-IR identifies key functional groups (e.g., sulfonyl S=O stretches at 1150–1250 cm1^{-1}) .

Q. How does the crystal packing influence the compound’s stability and intermolecular interactions?

  • Methodological Answer : Crystallographic studies of analogous compounds reveal that C–H···S and C–H···O hydrogen bonds stabilize the 3D lattice, while π–π stacking between aromatic systems (e.g., tricyclic cores) enhances thermal stability . For example, pseudosymmetry in adamantane derivatives can lead to inversion twinning (e.g., 27% minor component contribution in some crystals), requiring careful refinement using software like SHELXL .

Advanced Research Questions

Q. How can computational chemistry predict photophysical or electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model HOMO-LUMO gaps to predict fluorescence or charge-transfer behavior. For heteroatom-functionalized analogs, coupling DFT with time-dependent (TD-DFT) simulations and experimental UV-Vis/fluorescence spectroscopy validates electronic transitions . Solvent effects (e.g., polarizable continuum models) must be included to match experimental Stokes shifts .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Functional group modulation : Replace the sulfonyl group with carbamates or thioureas to assess hydrophobicity effects on membrane permeability .
  • Bioisosteric substitution : Swap adamantane with bicyclo[2.2.2]octane to evaluate steric effects on receptor binding .
  • In vitro assays : Use fluorescence polarization or SPR to quantify binding affinity to targets like 5-HT receptors, as done for piperazine-linked tricyclics .

Q. How can flow chemistry improve the scalability and safety of the synthesis?

  • Methodological Answer : Continuous-flow systems reduce exothermic risks in steps like Swern oxidations or diazomethane reactions. For example, Omura-Sharma-Swern oxidation in flow reactors enhances yield reproducibility and minimizes intermediate decomposition . Design of Experiments (DoE) with parameters like residence time, temperature, and reagent stoichiometry can optimize throughput .

Q. How should researchers reconcile conflicting data between spectroscopic and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., NMR suggesting dynamic disorder vs. X-ray showing static disorder) require:

  • Variable-temperature NMR to probe conformational flexibility.
  • Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
  • DFT-based NMR chemical shift predictions (e.g., using Gaussian) to cross-validate experimental spectra .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-MS. Adamantane derivatives typically show stability at pH 4–8 but hydrolyze in strongly acidic/basic conditions .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH) with periodic sampling, validated by DSC/TGA to detect polymorphic transitions .

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